molecular formula C8H8N2O3S B14832687 N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide

N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide

Cat. No.: B14832687
M. Wt: 212.23 g/mol
InChI Key: UJHROVHKFXEPJM-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H8N2O3S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a phenyl ring, along with a methanesulfonamide group (-SO2NH2).

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

N-(2-cyano-3-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H8N2O3S/c1-14(12,13)10-7-3-2-4-8(11)6(7)5-9/h2-4,10-11H,1H3

InChI Key

UJHROVHKFXEPJM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-cyano-3-hydroxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyano and hydroxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

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